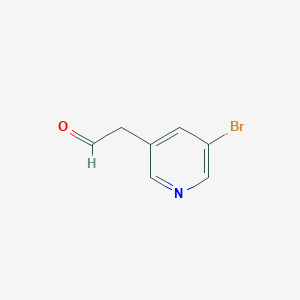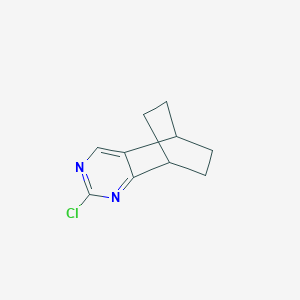
6-(1-Amino-2-methylpropyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Amino-2-methylpropyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an amino group and a methyl group attached to the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Amino-2-methylpropyl)nicotinic acid can be achieved through multicomponent reactions involving nicotinic acid derivatives. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Amino-2-methylpropyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohol derivatives (reduction), and various substituted nicotinic acid derivatives (substitution).
Aplicaciones Científicas De Investigación
6-(1-Amino-2-methylpropyl)nicotinic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(1-Amino-2-methylpropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and metabolic pathways. The compound can also interact with receptors involved in lipid metabolism, leading to effects such as reduced triglyceride levels and increased high-density lipoprotein (HDL) levels .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid (Niacin): A well-known form of vitamin B3 with similar metabolic functions.
Nicotinamide: Another form of vitamin B3 that serves as a precursor to nicotinamide adenine dinucleotide (NAD).
6-Aminonicotinic acid: A derivative of nicotinic acid with an amino group at the 6-position.
Uniqueness
6-(1-Amino-2-methylpropyl)nicotinic acid is unique due to the presence of both an amino group and a methyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacological properties compared to other nicotinic acid derivatives.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
6-(1-amino-2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)9(11)8-4-3-7(5-12-8)10(13)14/h3-6,9H,11H2,1-2H3,(H,13,14) |
Clave InChI |
KUFKFZHQYYQKAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC=C(C=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)


![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)



![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)



